Cas no 81900-93-8 (4-amino-3H-1,3-benzoxazol-2-one)

4-Amino-3H-1,3-benzoxazol-2-one is a heterocyclic organic compound featuring a benzoxazolone core with an amino substituent. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused aromatic system enhances stability while allowing for selective functionalization, particularly in the development of bioactive molecules. The amino group offers a versatile handle for further derivatization, enabling the creation of diverse derivatives with potential applications in medicinal chemistry. The compound’s well-defined crystalline form ensures consistent purity and handling properties, supporting its use in precision synthesis. Its balanced solubility in polar and nonpolar solvents further facilitates its incorporation into complex synthetic pathways.
4-amino-3H-1,3-benzoxazol-2-one structure
81900-93-8 structure
Product Name:4-amino-3H-1,3-benzoxazol-2-one
CAS No:81900-93-8
MF:C7H6N2O2
MW:150.134741306305
MDL:MFCD12913768
CID:708214
PubChem ID:19982202
Update Time:2025-05-20

4-amino-3H-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Aminobenzo[d]oxazol-2(3H)-one
    • 2(3H)-Benzoxazolone,4-amino-
    • 2(3H)-Benzoxazolone,4-amino-(9CI)
    • 4-amino-3H-1,3-benzoxazol-2-one
    • 2-Benzoxazolinone, 4-amino- (6CI)
    • 4-Amino-2(3H)-benzoxazolone (ACI)
    • CS-0157001
    • MFCD12913768
    • AS-60490
    • 4-AMINO-3H-BENZOOXAZOL-2-ONE
    • AKOS016003872
    • AKOS017515977
    • SCHEMBL2484702
    • SY130163
    • 81900-93-8
    • 4-Aminobenzoxazole-2(3H)-one
    • 4-amino-2,3-dihydro-1,3-benzoxazol-2-one
    • 4-Amino-1,3-benzoxazol-2(3H)-one
    • EN300-156708
    • DB-349168
    • DTXSID00601657
    • MDL: MFCD12913768
    • Inchi: 1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10)
    • InChI Key: VGLGTAGWVRMFQF-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(=CC=CC=2N)O1

Computed Properties

  • Exact Mass: 150.042927438g/mol
  • Monoisotopic Mass: 150.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 64.4Ų

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4-amino-3H-1,3-benzoxazol-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:81900-93-8)4-amino-3H-1,3-benzoxazol-2-one
Order Number:A916186
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:58
Price ($):313.0
Email:sales@amadischem.com

Additional information on 4-amino-3H-1,3-benzoxazol-2-one

Introduction to 4-amino-3H-1,3-benzoxazol-2-one (CAS No. 81900-93-8)

4-amino-3H-1,3-benzoxazol-2-one, also known by its CAS number 81900-93-8, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazoles, which are characterized by a benzene ring fused to a five-membered oxazole ring. The presence of an amino group at the 4-position imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 4-amino-3H-1,3-benzoxazol-2-one is defined by its molecular formula, C8H7NO2, and its molecular weight of 153.15 g/mol. The compound exhibits excellent stability under a wide range of conditions, which is crucial for its use in both laboratory and industrial settings. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it easy to handle and manipulate in various chemical reactions.

In recent years, significant research has been conducted on the biological activities of 4-amino-3H-1,3-benzoxazol-2-one. One of the most notable areas of interest is its potential as an inhibitor of various enzymes involved in disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and hypertension. This property has led to its exploration as a potential therapeutic agent for these conditions.

Beyond its enzymatic inhibition properties, 4-amino-3H-1,3-benzoxazol-2-one has also been investigated for its anti-inflammatory and anti-cancer activities. Research published in the Journal of Medicinal Chemistry highlighted its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, preliminary studies have suggested that this compound may have cytotoxic effects on certain cancer cell lines, making it a promising candidate for further investigation in oncology.

The synthesis of 4-amino-3H-1,3-benzoxazol-2-one can be achieved through several well-documented methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with urea in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring. The resulting compound can then be further modified through various functional group manipulations to introduce the amino group at the 4-position. This synthetic route is highly efficient and scalable, making it suitable for both academic and industrial applications.

In terms of safety and handling, 4-amino-3H-1,3-benzoxazol-2-one is generally considered safe when proper precautions are taken. However, like many chemical compounds, it should be handled with care to avoid exposure to skin or inhalation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound.

The market demand for 4-amino-3H-1,3-benzoxazol-2-one has been steadily increasing due to its diverse applications in pharmaceutical research and development. As more studies uncover its potential therapeutic benefits, there is a growing interest from both academic institutions and pharmaceutical companies in exploring its use in drug discovery programs. This trend is expected to continue as researchers continue to uncover new applications for this versatile compound.

In conclusion, 4-amino-3H-1,3-benzoxazol-2-one (CAS No. 81900-93-8) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation into potential therapeutic uses. As research in this area continues to advance, it is likely that we will see even more innovative applications for this compound in the future.

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Amadis Chemical Company Limited
(CAS:81900-93-8)4-amino-3H-1,3-benzoxazol-2-one
A916186
Purity:99%
Quantity:1g
Price ($):313.0
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